C.I. Acid Yellow 76
CAS No.: 6359-88-2
Cat. No.: VC18913457
Molecular Formula: C23H19N4NaO7S2
Molecular Weight: 550.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6359-88-2 |
|---|---|
| Molecular Formula | C23H19N4NaO7S2 |
| Molecular Weight | 550.5 g/mol |
| IUPAC Name | sodium;4-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
| Standard InChI | InChI=1S/C23H20N4O7S2.Na/c1-15-3-11-21(12-4-15)36(32,33)34-19-9-5-17(6-10-19)24-25-22-16(2)26-27(23(22)28)18-7-13-20(14-8-18)35(29,30)31;/h3-14,26H,1-2H3,(H,29,30,31);/q;+1/p-1 |
| Standard InChI Key | QZDJOVBYLCCCBJ-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
C.I. Acid Yellow 76 is systematically named sodium,4-[(4Z)-3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]hydrazinylidene]-5-oxopyrazol-1-yl]benzenesulfonate. Its molecular architecture comprises a central pyrazolone ring conjugated to a diazenyl group (–N=N–), which bridges two aromatic sulfonate moieties . The Z-configuration of the hydrazinylidene group dictates the spatial orientation of substituents around the double bond, influencing the compound’s chromophoric properties .
Table 1: Key Identifiers of C.I. Acid Yellow 76
| Property | Value |
|---|---|
| CAS Number | 6359-88-2 |
| Molecular Formula | |
| Molecular Weight | 550.539 g/mol |
| Exact Mass | 550.059 g/mol |
| EINECS Number | 228-812-2 |
| LogP (Partition Coefficient) | 5.204 |
The sodium sulfonate groups enhance water solubility, a hallmark of acid dyes, enabling effective binding to proteinaceous substrates like wool and silk .
Spectroscopic and Physicochemical Properties
While empirical data on melting point, boiling point, and density remain unreported, computational analyses provide insights into its stability and reactivity. The compound’s high LogP value (5.204) suggests moderate lipophilicity, potentially facilitating interactions with hydrophobic regions in biological membranes . Its UV-visible absorption spectrum, typical of azo dyes, peaks in the 400–500 nm range, corresponding to the yellow-orange spectrum .
Synthesis and Industrial Production
Synthetic Pathways
C.I. Acid Yellow 76 is synthesized via a two-step diazotization and coupling reaction:
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Diazotization: A primary aromatic amine (e.g., 4-aminobenzenesulfonic acid) reacts with nitrous acid () under acidic conditions to form a diazonium salt.
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Coupling: The diazonium salt couples with a pyrazolone derivative, such as 3-methyl-1-phenyl-2-pyrazolin-5-one, in a weakly alkaline medium to yield the azo linkage .
Industrial production emphasizes controlled reaction conditions (pH 8–9, 5–10°C) to maximize yield and purity. Post-synthesis, the crude product undergoes salt precipitation, filtration, and drying to obtain the final powdered form .
| Parameter | Performance Rating (1–5) |
|---|---|
| Wash Fastness | 4/5 |
| Light Fastness | 3/5 |
| Rub Fastness | 4/5 |
Leather and Paper Processing
In leather tanning, the dye’s affinity for collagen fibers ensures uniform coloration of upholstery and automotive interiors. For paper, it imparts bright hues to specialty packaging and decorative materials, though its use is limited by competing pigments with higher opacity .
Environmental and Toxicological Considerations
Environmental Persistence
While no direct ecotoxicity data for C.I. Acid Yellow 76 are available, structural analogs like C.I. Acid Yellow 23 exhibit moderate persistence in aquatic systems. The sulfonate groups resist microbial degradation, leading to potential bioaccumulation in sediments .
Human Health Implications
Future Research Directions
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Ecotoxicology: Investigate biodegradation pathways and chronic effects on aquatic organisms.
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Alternatives: Develop bio-based dyes with reduced environmental persistence.
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Regulatory Compliance: Establish concentration limits for industrial effluents to mitigate ecosystem impacts.
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